ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of triazatricyclo derivatives characterized by a fused heterocyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a 2-oxo group and an ethyl carboxylate moiety at position 3. The substituents at positions 6 and 7—(2-methyl-3-nitrobenzoyl)imino and 2-methylpropyl, respectively—distinguish it from analogs. The nitro group at the benzoyl ring’s meta position (relative to the imino linkage) and the branched alkyl chain at position 7 likely influence its electronic, steric, and solubility properties .
Properties
IUPAC Name |
ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O6/c1-5-37-26(34)19-13-18-22(27-21-11-6-7-12-29(21)25(18)33)30(14-15(2)3)23(19)28-24(32)17-9-8-10-20(16(17)4)31(35)36/h6-13,15H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDUHQDJVYFLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Addition: The double bond in the imino group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving the nitrobenzoyl group.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dipyrido[1,2-a:2’,3’-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function and leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
*Estimated based on analogs; †Predicted using fragment-based methods.
Key Observations:
Electronic Effects: The 2-methyl-3-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects via the nitro group, which may enhance electrophilic reactivity or influence binding interactions in biological systems. This contrasts with the 3-methylbenzoyl (electron-donating methyl) in and 3-chlorobenzoyl (moderate electronegativity) in .
Physicochemical Properties: The target’s higher estimated molecular weight (~554.5 vs. 474.5–487.4) and XLogP3 (~3.2 vs. The nitro group may confer stability challenges under reducing conditions compared to chloro or methyl analogs .
Synthetic Considerations :
- Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, often characterized by NMR and mass spectrometry . The target’s nitro group likely requires controlled nitration steps to avoid over-oxidation.
Biological Activity
Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article aims to delve into its biological activity based on existing research findings and case studies.
Antitumor Properties
Research indicates that compounds similar to ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivatives exhibit significant antitumor activity. Triazene compounds are known for their ability to act as alkylating agents, which can interfere with DNA replication and repair mechanisms in cancer cells.
- Mechanism of Action : The triazene moiety can form reactive intermediates that alkylate DNA, leading to cell cycle arrest and apoptosis in neoplastic cells.
- Case Study : A study on diaryltriazene derivatives demonstrated strong antiproliferative effects against human cancer cell lines such as Burkitt lymphoma (DAUDI) and colon adenocarcinoma (HT-29), with IC50 values reported at 4.91 µg/mL and 5.59 µg/mL respectively .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Triazenes have been evaluated for their effectiveness against various bacterial strains.
- Minimum Inhibitory Concentrations (MIC) : Studies show that certain triazene compounds have low MIC values against both gram-positive and gram-negative bacteria.
Table 1: Biological Activity of Related Triazene Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Diaryltriazene Derivative | Antitumor | 4.91 | Burkitt lymphoma (DAUDI) |
| Diaryltriazene Derivative | Antitumor | 5.59 | Colon adenocarcinoma (HT-29) |
| Triazene Compound | Antimicrobial | 0.02 | MRSA |
| Triazene Compound | Antimicrobial | 0.03 | Mycobacterium smegmatis |
Ecotoxicity and Safety Profile
The safety profile of triazene compounds is crucial for their therapeutic applications. Ecotoxicity tests conducted on Artemia salina have shown that some triazenes possess acute toxicity, which necessitates careful evaluation before clinical use .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Condensation : Use of 2-methyl-3-nitrobenzoyl chloride with an imine precursor under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Cyclization : Acid-catalyzed ring closure to form the triazatricyclic core . Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry of the 2-methylpropyl substituent to minimize side products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazatricyclic core (e.g., δ 6.8–7.5 ppm for aromatic protons) and confirm ester group integration (δ 4.1–4.3 ppm for ethyl CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve stereochemistry of the tricyclic system if single crystals are obtainable .
Q. What are the critical physicochemical properties for handling this compound?
- Solubility : Sparingly soluble in water; use DMSO or DCM for biological assays.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Melting Point : Empirical determination required (predicted range: 180–220°C via DSC) .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodology :
- Molecular Docking (AutoDock/Vina) : Screen against kinase or protease targets (e.g., PDB IDs 3Q4Z, 6Y2F). Focus on the nitrobenzoyl group’s electrostatic interactions with catalytic lysine residues .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns. Analyze RMSD and hydrogen-bonding networks . Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD <10 μM suggests high affinity) .
Q. How to resolve contradictions in pharmacological activity data across studies?
Case Example : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 500 nM for kinase inhibition):
- Experimental Variables : Check assay conditions (ATP concentration, pH, redox state).
- Compound Purity : Re-analyze batches via HPLC (>98% purity required).
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler®) .
Q. What strategies enhance metabolic stability without compromising bioactivity?
Approaches :
- Ester-to-Amide Conversion : Replace the ethyl carboxylate with a tert-butyl carboxamide to resist esterase cleavage .
- Deuterium Labeling : Introduce deuterium at benzylic positions (C-D bonds slow CYP450 metabolism) . Validation : Use hepatic microsome assays (human/rat) to measure t½ improvements .
Methodological Resources
Contradictions and Gaps in Literature
- Synthetic Yield Variability : Some protocols report 15% yields (unoptimized) vs. 45% (optimized). Recommend DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .
- Biological Target Specificity : Limited data on off-target effects. Prioritize proteome-wide profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
